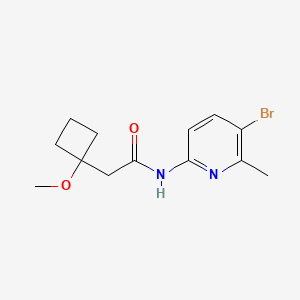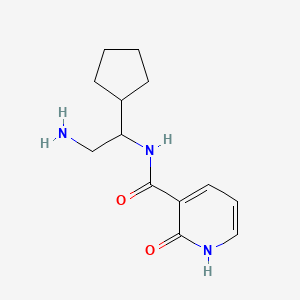![molecular formula C10H5F4NOS B6644794 4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol](/img/structure/B6644794.png)
4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is commonly referred to as "FTTP" and is a thiazole-containing phenol derivative.
作用機序
The mechanism of action of FTTP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, which are involved in the growth and proliferation of cancer cells. FTTP has also been shown to interact with proteins, which are involved in various cellular processes.
Biochemical and Physiological Effects:
FTTP has been reported to have various biochemical and physiological effects. In vitro studies have shown that FTTP can inhibit the growth of cancer cells by inducing apoptosis. FTTP has also been shown to inhibit the activity of certain enzymes, which are involved in the biosynthesis of prostaglandins. In addition, FTTP has been reported to have anti-inflammatory activity.
実験室実験の利点と制限
FTTP has several advantages for lab experiments. It is a highly stable compound, which can be easily synthesized in high yield and purity. FTTP is also highly soluble in organic solvents, which makes it easy to work with in various experimental setups. However, FTTP has some limitations in lab experiments, such as its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several potential future directions for the study of FTTP. One possible direction is to investigate the mechanism of action of FTTP in more detail, in order to better understand its potential applications in various scientific fields. Another possible direction is to explore the use of FTTP as a fluorescent probe for the study of protein-ligand interactions. Additionally, the potential use of FTTP as a therapeutic agent for the treatment of various diseases could also be investigated further.
合成法
The synthesis of FTTP involves the reaction of 2-(trifluoromethyl)thiazol-5-amine and 4-fluorophenol in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to give FTTP as a final product. This method has been reported to yield high purity and high yield of FTTP.
科学的研究の応用
FTTP has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, FTTP has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. In biochemistry, FTTP has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, FTTP has been reported to have potential as a therapeutic agent for the treatment of various diseases.
特性
IUPAC Name |
4-fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NOS/c11-5-1-2-7(16)6(3-5)8-4-15-9(17-8)10(12,13)14/h1-4,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVZVWKDWFQAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(S2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R,2R)-2-aminocyclohexyl]-5-chloro-4-methylthiophene-2-sulfonamide](/img/structure/B6644720.png)
![8-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6644726.png)
![3-[(1-Tert-butyltriazol-4-yl)methylamino]pentanenitrile](/img/structure/B6644732.png)

![4-[[2-(1-Methoxycyclobutyl)acetyl]amino]benzoic acid](/img/structure/B6644754.png)

![4,9,10-Trimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644762.png)
![2-[4-[2-(1-Methoxycyclobutyl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6644763.png)
![10-Ethyl-6-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B6644779.png)
![3-[3-(2-Phenylpropan-2-yl)-1,2,4-oxadiazol-5-yl]propanenitrile](/img/structure/B6644784.png)

![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-(2-methylpyridin-4-yl)methanone](/img/structure/B6644801.png)
